molecular formula C9H12FNO B2428918 1-[2-(2-Fluoroethoxy)phenyl]methanamine CAS No. 1312015-51-2

1-[2-(2-Fluoroethoxy)phenyl]methanamine

Cat. No.: B2428918
CAS No.: 1312015-51-2
M. Wt: 169.199
InChI Key: NZRIPQLGGODNNB-UHFFFAOYSA-N
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Description

1-[2-(2-Fluoroethoxy)phenyl]methanamine is an organic compound with the molecular formula C9H12FNO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a fluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Fluoroethoxy)phenyl]methanamine typically involves the reaction of 2-fluoroethanol with a phenylmethanamine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 50-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Fluoroethoxy)phenyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amine derivatives.

Scientific Research Applications

1-[2-(2-Fluoroethoxy)phenyl]methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluoroethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • (3-(2-Fluoroethoxy)phenyl)methanamine
  • (4-(2-Fluoroethoxy)phenyl)methanamine
  • (2-(2-Chloroethoxy)phenyl)methanamine

Uniqueness

1-[2-(2-Fluoroethoxy)phenyl]methanamine is unique due to the position of the fluoroethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and reaction profiles, making it a valuable compound for specific research applications.

Properties

IUPAC Name

[2-(2-fluoroethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRIPQLGGODNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

LiAlH4 (3.4 mL, 2M solution in THF) was added to a solution of compound 135 (114 mg, 0.69 mmol) at 0° C. and then the mixture was brought to room temperature and stirred for 4.5 h. After completion of reaction, the reaction mixture was cooled to 0° C. and carefully quenched the reaction with a saturated solution of potassium-sodium tartarate tetrahydrate by dropwise addition. The reaction mixture was filtered on a Celite bed and the filtrate was dried (Na2SO4) filtered and evaporated. The residue was purified on flash silica gel column chromatography (CH2Cl2:MeOH:NH4OH=25:1:0.1) to yield the compound 136a (which was contaminated minor amount of fluorine reduced product), yield 86 mg (74%) as a colorless syrup. 1H NMR (CD3OD, 300 MHz) δ 7.19-7.25 (m, 2H), 6.87-6.97 (m, 2H), 4.66-4.69 (m, 1H), 4.29-4.32 (m, 1H), 4.20-4.22 (m, 1H), 4.02-4.11 (m, 1H), 3.75-3.79 (m, 2H). HRMS calculated for C9H13NOF (M+H)+: 170.0981. found 170.0982. Compound 136b was prepared in a similar manner.
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One

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